5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
5-(azetidine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-6-3-13(4-7(6)9(15)12-8)10(16)5-1-11-2-5/h5-7,11H,1-4H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZVJYBORZIDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC3C(C2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound with potential pharmacological applications. Its unique structure suggests a variety of biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrrolo[3,4-c]pyrrole core with an azetidine carbonyl substituent. This structural configuration contributes to its biological properties, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research indicates that derivatives of tetrahydropyrrolo compounds exhibit significant anticancer activity. For example, a study highlighted that certain tetrahydropyrrolo derivatives act as potent inhibitors of Aurora kinases, which are critical in cell division and are often overexpressed in cancers. The specific compound identified showed low nanomolar potency against multiple kinase targets, demonstrating its potential as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. It has been associated with the inhibition of protein kinase C (PKC) isoforms, particularly PKC beta II. Inhibitors of PKC have shown promise in treating conditions related to diabetes and cancer due to their role in cell signaling pathways involved in proliferation and survival .
Case Studies
- Aurora Kinase Inhibition : A study focusing on various tetrahydropyrrolo derivatives found that one specific derivative significantly inhibited Aurora kinases, leading to reduced proliferation in cancer cell lines. The compound's efficacy was validated through in vivo models, indicating its potential for therapeutic development .
- PKC Inhibition : Another study explored the effects of related compounds on PKC activity in diabetic models. The results indicated that these inhibitors could mitigate complications associated with diabetes by modulating cellular signaling pathways linked to inflammation and cell survival .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
The compound has been identified as a potential inhibitor of various cancer-related kinases. Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrrole structures exhibit potent activity against Aurora kinases, which are critical in the regulation of cell division and are often overexpressed in cancers. For instance, a related compound was shown to have low nanomolar potency against multiple anticancer kinase targets, suggesting that modifications to the tetrahydropyrrole core can enhance anticancer properties .
b. Protein Kinase Modulation
5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been explored for its ability to modulate protein kinase activity. Compounds with similar structures have been developed as selective inhibitors of protein kinase C (PKC), which plays a role in various cellular processes including growth and differentiation. This modulation is particularly relevant in the treatment of diseases like cancer and diabetes .
Case Study 1: Aurora Kinase Inhibition
A study focused on the optimization of tetrahydropyrrolo derivatives led to the identification of a potent Aurora kinase inhibitor that demonstrated significant antiproliferative activity across various cancer cell lines. The compound exhibited favorable pharmacokinetic properties and efficacy in vivo, highlighting its potential as a therapeutic agent against tumors driven by Aurora kinase dysregulation .
Case Study 2: PKC Inhibitors
Another investigation into related compounds revealed their effectiveness as PKC inhibitors. These findings support the development of targeted therapies for conditions associated with PKC dysregulation, such as certain cancers and metabolic disorders. The structural modifications made to the tetrahydropyrrole core were crucial for enhancing selectivity and potency against PKC isoforms .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: Chloroacetyl and chlorobutanoyl analogs (CAS 1859314-07-0, 2098104-46-0) are prone to nucleophilic substitution due to the chloro group, making them useful intermediates in medicinal chemistry. The azetidine-3-carbonyl substituent lacks such reactivity, favoring stability.
- Lipophilicity: The chlorobutanoyl analog’s longer alkyl chain increases logP compared to the azetidine derivative, which may affect membrane permeability.
- Solubility : The methylglycyl analog (CAS 2097955-33-2) exhibits higher polarity due to its amide group, likely enhancing aqueous solubility relative to the azetidine-based compound.
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often begins with readily available aromatic or heteroaromatic amines and maleimides or related cyclic imides. For example, maleimides serve as key building blocks for the formation of the pyrrolo[3,4-c]pyrrole core through cycloaddition reactions.
[3+2] Cycloaddition of 2H-azirines with maleimides under visible light photocatalysis has been reported as an efficient and environmentally friendly method to construct related dihydropyrrolo[3,4-c]pyrrole-1,3-dione frameworks. This method proceeds with good functional group tolerance and diastereoselectivity, which is crucial for the preparation of structurally complex derivatives like 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
The cyclization step typically involves heating or photochemical activation in the presence of an organic photocatalyst, which facilitates the formation of the bicyclic core.
Introduction of the Azetidine-3-Carbonyl Group
The azetidine-3-carbonyl substituent is introduced via acylation of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione intermediate:
Acylation reactions using azetidine-3-carboxylic acid derivatives or their activated esters (e.g., acid chlorides or anhydrides) enable the formation of the amide linkage at the 5-position.
The reaction conditions usually involve mild bases and solvents such as dichloromethane or acetonitrile, with temperature control to avoid decomposition of sensitive intermediates.
Protective groups may be employed on the azetidine nitrogen to prevent side reactions during acylation, followed by deprotection in the final step.
Purification and Characterization
The crude products are typically purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired compound with high purity.
Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry (MS) , which provide detailed insights into the functional groups and stereochemistry.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | [3+2] Cycloaddition | 2H-azirines + maleimides, visible light, organic photocatalyst | Formation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core |
| 2 | Acylation | Azetidine-3-carbonyl chloride or ester, base (e.g., triethylamine), solvent (DCM, acetonitrile), 0–25°C | Introduction of azetidine-3-carbonyl group at 5-position |
| 3 | Purification | Silica gel chromatography or preparative HPLC | Isolation of pure 5-(azetidine-3-carbonyl) derivative |
| 4 | Characterization | NMR, IR, MS | Structural and purity confirmation |
Research Findings and Optimization
The visible light-promoted [3+2] cycloaddition method is notable for its high diastereoselectivity and environmental friendliness , avoiding harsh reagents and conditions.
Optimization of photocatalyst type, light wavelength, and reaction time can significantly improve yield and selectivity.
The azetidine-3-carbonylation step requires careful control of reaction temperature and stoichiometry to prevent over-acylation or decomposition.
Spectroscopic data confirm the integrity of the bicyclic core and the successful incorporation of the azetidine substituent, with characteristic carbonyl stretching frequencies in IR and distinct chemical shifts in NMR.
Summary Table of Preparation Methods
| Methodology Aspect | Details | Advantages | Challenges |
|---|---|---|---|
| Starting materials | 2H-azirines, maleimides, azetidine-3-carbonyl derivatives | Readily available, modular synthesis | Availability of specific azetidine derivatives |
| Cyclization | Visible light-induced [3+2] cycloaddition | Mild, diastereoselective, eco-friendly | Requires photocatalyst and light source |
| Acylation | Reaction with azetidine-3-carbonyl chloride/ester | Selective functionalization | Sensitive to temperature and moisture |
| Purification | Silica gel chromatography, preparative HPLC | High purity isolation | Time-consuming, solvent use |
| Characterization | NMR, IR, MS | Detailed structural confirmation | Requires advanced instrumentation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
